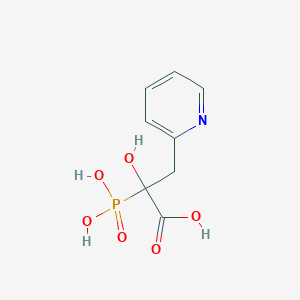
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10NO6P It is characterized by the presence of a hydroxy group, a phosphono group, and a pyridyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine derivatives with phosphonoacetate esters under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphono group can be reduced to form phosphine derivatives.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phosphono groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyridyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: This compound has a similar hydroxy and propanoic acid structure but lacks the phosphono and pyridyl groups.
2-Hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid: This is a positional isomer with the pyridyl group attached at a different position on the propanoic acid backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10NO6P |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-hydroxy-2-phosphono-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)5-6-3-1-2-4-9-6/h1-4,12H,5H2,(H,10,11)(H2,13,14,15) |
InChI Key |
USAKWMDUQWQDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















